N-(2-chloroethyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-chloroethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-methylbenzenesulfonyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction: The sulfonamide group can be reduced to form an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used. The reaction is usually performed in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reaction is conducted in an inert atmosphere to prevent oxidation.
Major Products Formed
Nucleophilic substitution: The major products are substituted sulfonamides.
Oxidation: The major product is 4-methylbenzenesulfonic acid.
Reduction: The major product is N-(2-chloroethyl)-4-methylbenzenamine.
Scientific Research Applications
N-(2-chloroethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer properties.
Biological Studies: The compound is studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-4-methylbenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The 2-chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links that can disrupt normal cellular functions. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by damaging their DNA.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Another compound with a 2-chloroethyl group, used as an anticancer agent.
4-methylbenzenesulfonamide: Lacks the 2-chloroethyl group but shares the sulfonamide structure.
N-(2-chloroethyl)-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.
Uniqueness
N-(2-chloroethyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the 2-chloroethyl and 4-methyl groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-(2-chloroethyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWQFEKDXWRGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286412 | |
Record name | N-(2-chloroethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-00-6 | |
Record name | NSC45629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-chloroethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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